3-Amino-4-bromobenzoic acid
Overview
Description
3-Amino-4-bromobenzoic acid is a compound that is not directly mentioned in the provided papers, but its structural motifs and synthetic methods can be inferred from related research. The compound consists of a benzene ring substituted with an amino group at the third position and a bromine atom at the fourth position, along with a carboxylic acid group. This structure suggests potential reactivity typical of halogenated aromatics and amino acids, which can be utilized in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of compounds related to 3-amino-4-bromobenzoic acid can be complex, involving multiple steps and careful control of reaction conditions. For instance, the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids involves a sequence of reactions including protection of the amino group, esterification, and coupling to polyethylene glycol derivatives . Similarly, the synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles requires palladium-catalyzed arylation and subsequent deprotection/cyclization . These methods highlight the importance of halogen substituents in facilitating coupling reactions and the potential for creating diverse derivatives of 3-amino-4-bromobenzoic acid.
Molecular Structure Analysis
The molecular structure of compounds related to 3-amino-4-bromobenzoic acid is characterized by the presence of planar and trans-configured amide and peptide bonds, as seen in the X-ray crystal structures of amino acid and peptide derivatives with p-bromobenzoyl substituents . These structural features are crucial for the formation of specific molecular interactions and packing motifs in the solid state, which can influence the properties and applications of the material.
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds is often exploited in nucleophilic substitution reactions. For example, 3-bromo-2-nitrobenzo[b]thiophene undergoes aromatic nucleophilic substitution with amines, leading to the formation of N-substituted amino derivatives . This type of reactivity is relevant to the potential chemical transformations of 3-amino-4-bromobenzoic acid, which could undergo similar reactions with nucleophiles to yield a variety of functionalized products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-amino-4-bromobenzoic acid can be deduced from related compounds. For instance, the utility of 4-aminobenzoic acid in promoting hydrogen bonding in crystallization processes suggests that 3-amino-4-bromobenzoic acid could also engage in hydrogen bonding interactions, which may affect its crystallization behavior and solid-state properties . Additionally, the synthesis and characterization of a cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid provide insights into the types of intermolecular interactions that could be expected for 3-amino-4-bromobenzoic acid in cocrystalline materials .
Scientific Research Applications
Catalyst-Free Phosphine Oxide Coupling
3-Amino-4-bromobenzoic acid has been utilized in catalyst-free P-C coupling reactions with secondary phosphine oxides under microwave irradiation in water. This process, involving halobenzoic acids, results in phosphinoylbenzoic acids that are subsequently converted into ethyl esters with yields of 59–82% (Jablonkai & Keglevich, 2015).
Photodynamic Therapy Application
The compound has been incorporated in the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These phthalocyanines show potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy, owing to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Copper-Catalyzed Amination
3-Amino-4-bromobenzoic acid is also a key reactant in copper-catalyzed amination reactions. This process produces N-aryl and N-alkyl anthranilic acid derivatives with high yields, eliminating the need for acid protection. One of the notable applications is in metal ion-selective fluorosensing, particularly for Hg(II) detection in water (Wolf et al., 2006).
Structure-Property Relationships
Investigations into the structure-property relationships in halogenbenzoic acids, including 3-Amino-4-bromobenzoic acid, have provided insights into their thermodynamic properties. These studies involve the analysis of vapor pressures, melting temperatures, and enthalpies of fusion, aiding in understanding specific interactions in liquid and crystal phases. This research is crucial for assessing the water solubility of sparingly soluble drugs (Zherikova et al., 2016).
Synthesis of Oligopeptides
The compound has been used in the synthesis of highly constrained linear oligopeptides containing heterocyclic α-amino carboxylic acids. These oligopeptides demonstrate rigid helical conformations, significant for studies in peptide chemistry and drug development (Stoykova, Linden, & Heimgartner, 2013).
Synthesis of Anti-Cancer Agents
In the field of cancer research, 3-Amino-4-bromobenzoic acid plays a role in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs that inhibit thymidylate synthase (Cao Sheng-li, 2004).
Safety And Hazards
3-Amino-4-bromobenzoic acid is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
properties
IUPAC Name |
3-amino-4-bromobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFJADFQEBASQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392316 | |
Record name | 3-amino-4-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-bromobenzoic acid | |
CAS RN |
2840-29-1 | |
Record name | 3-Amino-4-bromobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2840-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-amino-4-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-Bromobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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